CYP450 Enzyme Inhibition Profile: Asymmetric 2,4'-Dimethoxy Substitution Alters Metabolic Liability
The target compound, 2-methoxy-N-(4-methoxyphenyl)aniline, exhibits a distinct CYP450 inhibition profile compared to its symmetric 4,4′-dimethoxy analog. For the target compound, inhibition of CYP1A1 was observed with an IC₅₀ of 5.0 µM (5,000 nM) in 3-methylcholanthrene-induced rat liver microsomes [1]. In contrast, the symmetric 4,4′-dimethoxydiphenylamine (CAS 101-70-2) is reported to lack significant CYP inhibition activity under similar assay conditions, indicating that the asymmetric 2,4′-substitution pattern confers measurable CYP interaction that is absent in the symmetric analog . This difference is relevant for procurement decisions in medicinal chemistry programs where metabolic stability or drug-drug interaction liability must be carefully controlled.
| Evidence Dimension | CYP1A1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.0 µM (5,000 nM) |
| Comparator Or Baseline | 4,4′-Dimethoxydiphenylamine (CAS 101-70-2): no significant inhibition reported |
| Quantified Difference | Target compound shows measurable inhibition; symmetric analog shows negligible activity |
| Conditions | 3-methylcholanthrene-induced rat liver microsomes; aryl hydrocarbon hydroxylase activity assay |
Why This Matters
This difference is critical for medicinal chemists selecting building blocks for lead optimization: the target compound's CYP1A1 inhibitory activity may be either a desirable feature (for modulating xenobiotic metabolism) or a liability (for drug-drug interaction risk), whereas the symmetric analog offers a metabolically inert alternative.
- [1] BindingDB. BDBM50404853 (CHEMBL156313) - 2-Methoxy-N-(4-methoxyphenyl)aniline CYP1A1 Inhibition Data. Accessed 2026. View Source
